molecular formula C32H32INO4S2 B15040531 (5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15040531
M. Wt: 685.6 g/mol
InChI Key: SYJMBGMNEKXOSC-BRPDVVIDSA-N
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Description

The compound (5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that may enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves multiple steps, starting with the preparation of the thiazolidinone core This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The iodo group can be substituted with other nucleophiles through a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The various substituents may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Investigated for their anticancer activity.

    Phenoxyethoxy derivatives: Explored for their potential as enzyme inhibitors.

Uniqueness

(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of functional groups, which may confer enhanced biological activity and specificity compared to similar compounds. The presence of the iodo and methoxy groups, in particular, may enhance its binding affinity and selectivity for specific molecular targets.

This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C32H32INO4S2

Molecular Weight

685.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H32INO4S2/c1-36-28-19-23(20-29-31(35)34(32(39)40-29)21-22-8-4-2-5-9-22)18-27(33)30(28)38-17-16-37-26-14-12-25(13-15-26)24-10-6-3-7-11-24/h2,4-5,8-9,12-15,18-20,24H,3,6-7,10-11,16-17,21H2,1H3/b29-20-

InChI Key

SYJMBGMNEKXOSC-BRPDVVIDSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)I)OCCOC4=CC=C(C=C4)C5CCCCC5

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)I)OCCOC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

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